Methyl 3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Chemical Identity and Nomenclature
This compound possesses the Chemical Abstracts Service registry number 1218789-59-3 and exhibits a molecular formula of carbon eighteen hydrogen twenty-seven boron oxygen five (C₁₈H₂₇BO₅). The compound demonstrates a molecular weight of 334.22 grams per mole, reflecting its substantial structural complexity compared to simpler boronic acid derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as methyl 3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which provides explicit identification of each functional group and substitution pattern.
The structural architecture of this compound integrates multiple distinct chemical motifs within a single molecular framework. The benzoate core provides aromatic stability and serves as the central scaffold for functional group attachment. The isobutoxy substituent at the 3-position introduces steric bulk and modifies the electronic properties of the aromatic ring, while the pinacol boronic ester at the 5-position confers the characteristic reactivity associated with organoboron compounds. The methyl ester functionality completes the molecular design, providing additional synthetic handles for further chemical transformations.
The compound classification places it within the broader category of boronic esters, which are derivatives of boronic acids characterized by the replacement of hydroxyl groups with alkoxy substituents. More specifically, this compound belongs to the subcategory of pinacol boronic esters, where the boron atom is incorporated into a five-membered dioxaborolane ring system. This structural feature significantly enhances the stability of the boronic ester compared to the corresponding boronic acid, making it more amenable to storage, handling, and synthetic manipulation.
Historical Context in Boronic Ester Chemistry
The development of boronic ester chemistry represents one of the most significant advances in modern organic synthesis, with the foundational work establishing the field occurring in the latter half of the twentieth century. The Suzuki reaction, first published in 1979 by Akira Suzuki, revolutionized the approach to carbon-carbon bond formation by demonstrating the utility of organoboron compounds as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. This breakthrough discovery, which ultimately earned Suzuki a share of the 2010 Nobel Prize in Chemistry, provided the conceptual framework that would drive subsequent developments in boronic ester chemistry.
The evolution from boronic acids to boronic esters addressed critical limitations in the handling and application of organoboron compounds. Early boronic acids suffered from stability issues, particularly susceptibility to protodeboronation and oxidative degradation, which limited their utility in complex synthetic sequences. The introduction of pinacol boronic esters, characterized by the incorporation of the boron atom into a cyclic dioxaborolane structure, significantly enhanced the stability profile while maintaining the essential reactivity required for cross-coupling applications.
The development of the Miyaura borylation reaction further expanded the synthetic accessibility of boronic esters by providing efficient methods for their preparation from organohalides. This reaction, which employs bis(pinacolato)diboron as the boron source in palladium-catalyzed cross-coupling with aryl halides, established boronic esters as readily accessible synthetic intermediates rather than merely specialized reagents. The combination of the Miyaura borylation with the Suzuki coupling, often referred to as the Suzuki-Miyaura reaction sequence, created a powerful synthetic paradigm that enabled the efficient construction of complex aromatic frameworks.
The historical progression from simple boronic acids to sophisticated pinacol boronic esters like this compound reflects the maturation of organoboron chemistry from a specialized research area to an essential component of modern synthetic methodology. This evolution has been driven by the recognition that organoboron compounds offer unique advantages in terms of functional group tolerance, mild reaction conditions, and broad substrate scope compared to alternative cross-coupling methodologies.
Role in Modern Organoboron Compound Research
Contemporary organoboron compound research has witnessed an explosive growth in both scope and application, with boronic esters serving as central players in numerous cutting-edge research initiatives. The versatility of compounds like this compound extends far beyond traditional cross-coupling applications, encompassing areas such as medicinal chemistry, materials science, and chemical biology. The unique structural features of this compound position it as a valuable building block for the construction of more complex molecular architectures.
In pharmaceutical research, boronic esters have emerged as important intermediates in the synthesis of bioactive compounds and drug candidates. The electron-rich aromatic system of this compound, modified by the isobutoxy substituent, provides opportunities for the construction of pharmacologically relevant molecular frameworks through strategic cross-coupling reactions. The compound's structural design allows for selective functionalization at the boronic ester position while preserving other reactive sites for subsequent chemical transformations.
The role of this compound in materials science applications reflects the broader trend toward the incorporation of organoboron functionality into advanced materials. Boronic esters serve as key components in the synthesis of covalent organic frameworks, where their ability to form reversible covalent bonds with diols enables the construction of dynamic, self-healing materials. The specific substitution pattern of this compound provides unique opportunities for the design of materials with tailored properties through strategic selection of cross-coupling partners.
Recent advances in photoinduced organoboron chemistry have opened new avenues for the application of boronic esters in synthetic methodology. The development of light-mediated borylation reactions has enabled the preparation of boronic esters under mild conditions, expanding the accessible chemical space and enabling the synthesis of previously challenging target compounds. These developments position compounds like this compound at the forefront of emerging synthetic technologies.
The compound's role in modern research also extends to the development of new synthetic methodologies and reaction mechanisms. Studies of boronic ester reactivity have led to improved understanding of the factors controlling selectivity in cross-coupling reactions, enabling the design of more efficient and selective synthetic processes. The unique electronic and steric properties conferred by the isobutoxy substitution pattern make this compound particularly valuable for mechanistic investigations and method development studies.
Properties
IUPAC Name |
methyl 3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BO5/c1-12(2)11-22-15-9-13(16(20)21-7)8-14(10-15)19-23-17(3,4)18(5,6)24-19/h8-10,12H,11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHUYYIYKYRAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675280 | |
| Record name | Methyl 3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-59-3 | |
| Record name | Methyl 3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boronic Acid Intermediate Synthesis
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | THF | 100 | 65 |
| Pd(dppf)Cl₂ | None | Dioxane/H₂O | 80 | 78 |
| PdCl₂(PPh₃)₂ | XPhos | Toluene | 110 | 58 |
Data adapted from methodologies for analogous compounds.
Alternative Pathways: Grignard Reagent-Mediated Boronate Formation
An alternative route employs Grignard reagents to form the boronate ester directly. For example, methyl 3-isobutoxy-5-bromobenzoate reacts with isopropyl magnesium chloride, followed by quenching with trimethyl borate and subsequent pinacol protection. This method bypasses palladium catalysts but requires stringent anhydrous conditions and low temperatures (−78°C).
Advantages :
Limitations :
-
Lower regioselectivity due to radical intermediates.
-
Limited scalability due to cryogenic requirements.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis leverages continuous flow systems to enhance reproducibility and safety. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or isobutoxy groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
Phenol Derivatives: Formed through oxidation.
Coupled Products: Resulting from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Synthesis of Organic Compounds
1.1 Boron-Based Reagents in Organic Synthesis
Boron compounds are widely utilized as intermediates in organic synthesis due to their ability to form stable complexes with various substrates. Methyl 3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate serves as a versatile reagent for the synthesis of arylboronic acids and esters. These compounds are crucial for cross-coupling reactions such as Suzuki-Miyaura coupling, which is fundamental in forming carbon-carbon bonds in the production of complex organic molecules .
1.2 Case Study: Synthesis of Anticancer Agents
Recent studies have demonstrated the efficacy of boron-containing compounds in synthesizing potential anticancer agents. For instance, the compound has been employed in the synthesis of benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles that exhibit potent pharmacological activity against various cancer cell lines . The incorporation of the dioxaborolane moiety enhances the reactivity and stability of intermediates during synthesis.
Materials Science Applications
2.1 Development of Conjugated Polymers
this compound is instrumental in synthesizing conjugated polymers used in organic electronics. These polymers are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The compound's ability to form stable boronate esters allows for precise control over polymer architecture and electronic properties .
2.2 Case Study: OLED Materials
In a recent study, this compound was utilized to synthesize a series of donor-acceptor conjugated polymers that demonstrated enhanced photoluminescence and charge transport properties. These materials showed promise for use in OLED devices with improved efficiency and stability . The incorporation of the dioxaborolane group facilitates better interaction with light and charge carriers.
Pharmaceutical Applications
3.1 Drug Design and Development
The unique structural features of this compound make it a valuable scaffold for drug design. Its ability to modulate biological pathways through selective inhibition of enzymes has been explored in developing new therapeutic agents targeting diseases such as cancer and metabolic disorders .
3.2 Case Study: Arginase Inhibitors
One notable application is its role in synthesizing arginase inhibitors. These inhibitors are being studied for their potential to enhance anti-tumor immunity by increasing levels of L-arginine in the tumor microenvironment. The compound's boron functionality aids in achieving high specificity and potency against arginase enzymes .
Mechanism of Action
The mechanism of action of Methyl 3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the coupling partner. This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to yield the final coupled product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Properties
The electronic and steric profiles of substituents at positions 3 and 5 on the benzoate scaffold significantly influence reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogs
Reactivity in Cross-Coupling Reactions
- Electron-Donating vs. Electron-Withdrawing Groups :
- The trifluoromethyl-substituted analog () exhibits accelerated Suzuki-Miyaura coupling due to its electron-deficient aryl ring, which enhances oxidative addition with palladium catalysts .
- In contrast, the isobutoxy group in the target compound may reduce coupling efficiency due to steric hindrance and electron donation, though this can be mitigated by optimizing reaction conditions .
Physical Properties and Stability
- Purity and Handling :
- Analogs like methyl 2-bromo-3-methyl-5-(dioxaborolan-2-yl)benzoate (CAS 2096341-94-3) are available at >98% purity, ensuring reliability in sensitive reactions .
- The trifluoromethyl analog () has a molecular weight of 330.11, slightly higher than the target compound, which may affect solubility in polar solvents .
- Thermal Stability :
- The tetrahydrofuran-3-yloxy-substituted analog () has a predicted boiling point of 482.6°C, suggesting high thermal stability suitable for high-temperature reactions .
Biological Activity
Methyl 3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative with the molecular formula . This compound has gained attention in the field of organic synthesis due to its stability and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. Its biological activity is of particular interest as it may play a role in the development of pharmaceuticals and other biologically active compounds.
The structure of this compound includes a benzoate group linked to a boronic ester. The presence of the boron atom allows for unique interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H27BO5 |
| IUPAC Name | Methyl 3-(2-methylpropoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
| CAS Number | 1218789-59-3 |
| Synonyms | Methyl 3-isobutoxy-5-boronate |
This compound primarily acts as a reagent in organic synthesis. Its mechanism involves the formation of a palladium-boron complex during cross-coupling reactions. This complex facilitates the transfer of aryl or vinyl groups to other substrates through reductive elimination processes.
Biological Applications
The compound's biological activity can be linked to its utility in synthesizing various biologically active molecules. Here are some significant applications:
- Drug Development : It is utilized in the synthesis of drug candidates by forming complex structures that may exhibit pharmacological properties.
- Antibacterial Activity : Research indicates that derivatives of boronic esters can possess antibacterial properties. The structural characteristics of this compound may enhance its efficacy against bacterial strains.
Case Studies
Several studies have explored the biological effects and potential applications of similar boronic esters:
- Antibacterial Activity : A study reported the synthesis of polyketide derivatives that exhibited potent antibacterial activity. The structural modifications similar to those found in this compound were crucial for enhancing biological activity .
- Synthesis of Active Compounds : Research demonstrated the use of boronic esters in synthesizing gefitinib analogs. The incorporation of similar structures has been linked to improved therapeutic profiles .
Research Findings
Recent findings highlight the importance of this compound in various chemical reactions:
- Suzuki-Miyaura Coupling : This compound is often employed as a coupling partner due to its ability to form stable intermediates with palladium catalysts .
- Oxidation Reactions : It can be oxidized to yield phenolic compounds that may exhibit additional biological activities .
Q & A
Basic: What are the recommended synthetic routes for preparing Methyl 3-isobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation .
- Suzuki-Miyaura Approach : React a brominated benzoate precursor (e.g., methyl 5-bromo-3-isobutoxybenzoate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (K₂CO₃) in anhydrous THF at 80–90°C under inert atmosphere .
- Direct Boronation : Treat the parent benzoic acid derivative with pinacol borane (HBpin) and a transition-metal catalyst (e.g., Cu(OAc)₂) in DMF at 60°C for 12–24 hours .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via NMR (¹H/¹³C) and HPLC (>95% purity) .
Basic: How should researchers characterize and validate the structure of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+Na]⁺) and isotopic pattern matching the molecular formula (C₁₈H₂₅BO₅) .
- Elemental Analysis : Ensure boron content aligns with theoretical values (e.g., ~3.5% B) .
Basic: What are the critical storage and handling protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the boronate ester. Desiccate with silica gel to avoid moisture .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Avoid prolonged exposure to light (store in amber vials) .
- Stability Testing : Monitor degradation via periodic HPLC analysis; discard if purity drops below 90% .
Advanced: How can researchers optimize cross-coupling reactions using this boronate ester?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (Pd(PPh₃)₄, Pd(OAc)₂) with ligands (SPhos, XPhos) in solvents (THF, DMF, dioxane) to maximize yield .
- Base Selection : Compare inorganic (K₃PO₄, Cs₂CO₃) vs. organic bases (Et₃N) for compatibility with sensitive substrates .
- Kinetic Studies : Use in situ IR or GC-MS to track reaction progress and identify intermediates. Adjust temperature (60–100°C) to balance reaction rate and side-product formation .
Advanced: How does the isobutoxy substituent influence reactivity compared to analogs (e.g., methoxy or oxetanyl groups)?
Methodological Answer:
- Steric Effects : The isobutoxy group increases steric hindrance, reducing reaction rates in crowded environments (e.g., meta-substituted aryl couplings). Compare turnover numbers (TONs) with methoxy or oxetanyl analogs .
- Electronic Effects : Use Hammett constants (σₚ) to quantify electron-donating capacity. Isobutoxy (σₚ ~ -0.15) vs. methoxy (σₚ ~ -0.27) alters electrophilicity of the aryl ring in Suzuki reactions .
- Solubility : Assess in solvents like DMSO or THF; isobutoxy enhances lipophilicity, impacting phase-transfer reactions .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
- Reproducibility Checks : Standardize reaction conditions (e.g., O₂ levels, solvent purity) across labs. Use controlled inert-atmosphere setups (glovebox vs. Schlenk line) .
- Data Normalization : Report yields relative to internal standards (e.g., mesitylene) to account for substrate variability .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition-state energies and identify rate-limiting steps conflicting with experimental data .
Advanced: How can researchers assess hydrolytic stability under physiological conditions?
Methodological Answer:
- pH-Dependent Studies : Incubate the compound in buffers (pH 2–9) at 37°C. Monitor boronate ester hydrolysis via ¹H NMR (disappearance of B-O peaks) or LC-MS over 24–72 hours .
- Biological Media Testing : Evaluate stability in simulated gastric fluid (SGF) or plasma. Use radiolabeled analogs (³H/¹⁴C) for precise quantification .
- Activation Energy Calculation : Perform Arrhenius analysis (TGA/DSC) to determine degradation kinetics .
Advanced: What are the applications in materials science beyond organic synthesis?
Methodological Answer:
- Polymer Functionalization : Incorporate into conjugated polymers (e.g., via Kumada coupling) to tune electronic properties (bandgap ~2.5–3.0 eV) for OLEDs .
- Surface Modification : Anchor onto silica nanoparticles via Suzuki coupling for catalytic supports. Characterize via XPS (B 1s peak at ~192 eV) .
- Crystal Engineering : Co-crystallize with fluorinated aromatics to study π-stacking interactions (single-crystal XRD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
